N-(2-fluorobenzyl)alanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.209 |
IUPAC Name |
2-[(2-fluorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI Key |
YYOCWDLZXWUQFD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCC1=CC=CC=C1F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Fluorobenzyl Alanine and Its Chemical Analogs
Stereoselective Synthesis of N-(2-fluorobenzyl)alanine Enantiomers
Achieving enantiopurity is a primary goal in the synthesis of this compound, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Various strategies have been developed to control the formation of the desired enantiomer.
Asymmetric alkylation utilizing chiral auxiliaries is a powerful and well-established method for the synthesis of enantiomerically enriched α-amino acids. researchgate.net This strategy typically involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which directs the subsequent alkylation to one of the two diastereotopic faces.
A prominent approach involves the use of Ni(II) complexes of Schiff bases formed between an amino acid, such as alanine (B10760859), and a chiral auxiliary. researchgate.netnih.gov The planar geometry of the Ni(II) complex effectively shields one face of the enolate, allowing for highly diastereoselective alkylation. The alkylating agent, in this case, would be 2-fluorobenzyl bromide. After the alkylation step, the chiral auxiliary is cleaved and can often be recovered and reused, making the process efficient. researchgate.net A variety of chiral auxiliaries, many derived from proline, have been developed to improve stereocontrol. nih.govresearchgate.net For instance, the use of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB) and its derivatives has demonstrated high efficiency in the synthesis of tailor-made amino acids. nih.gov The introduction of fluorine atoms into the chiral ligand itself has also been shown to enhance reaction rates and stereoselectivity. researchgate.net
Table 1: Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Base | Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|
| (S)-2-N-[N'-(2-chlorobenzylprolyl)amino]benzophenone | Solid NaOH or K₂CO₃ | >99.5% ee for fluorophenylalanines | researchgate.net |
| (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | K₂CO₃, tBuOK | 84-98% de | nih.gov |
| (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-pyrrolidine-2-carboxamide | Not specified | Improved diastereoselectivity | researchgate.net |
| N-(tert-Butyl)-Alanine-Derived Ligands | Base-catalyzed equilibrium | 74:26 to >98:2 dr | researchgate.net |
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering greener and often highly selective synthetic routes. manchester.ac.uknih.gov
Organocatalytic Strategies: Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. researchgate.netnih.gov For the synthesis of N-substituted alanines, organocatalytic methods such as asymmetric reductive amination or conjugate additions are highly relevant. rsc.orgrsc.org A potential route to this compound could involve the reductive amination of pyruvic acid with 2-fluorobenzylamine (B1294385), catalyzed by a chiral Brønsted acid or a chiral amine catalyst that forms a transient chiral iminium ion. caltech.edu Phase-transfer catalysis, using chiral quaternary ammonium (B1175870) salts, has also been successfully applied for the asymmetric alkylation of glycine (B1666218) Schiff bases, representing another viable strategy. researchgate.net These methods are attractive as they avoid potentially toxic heavy metals and often proceed under mild conditions. nih.gov
Biocatalytic Strategies: Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity. mdpi.com For the synthesis of this compound, several enzyme classes are of interest. Reductive aminases (RedAms) can catalyze the asymmetric reductive amination of a keto acid precursor with an amine, such as 2-fluorobenzylamine. acs.org Similarly, ω-transaminases (ω-TAs) can be used to transfer an amino group to a ketone, although this would require using 2-fluorobenzylamine as the amine donor, which can be challenging. mdpi.comgoogle.com Enzyme engineering has significantly expanded the substrate scope of these biocatalysts, making them applicable to the synthesis of a wide array of non-canonical amino acids. acs.orgresearchgate.net For example, engineered aspartate ammonia (B1221849) lyases have been shown to catalyze the addition of various amines to fumarate, demonstrating the potential for N-alkylation. manchester.ac.ukacs.org
Table 2: Potential Biocatalytic Approaches
| Enzyme Class | Reaction Type | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Reductive Aminase (RedAm) | Reductive Amination | α-keto acid + 2-fluorobenzylamine | Direct, high enantioselectivity | acs.org |
| ω-Transaminase (ω-TA) | Transamination | Prochiral ketone + Amine donor | Can achieve >99% ee | mdpi.com |
| Engineered Lyases (e.g., EDDS Lyase) | Conjugate Addition | α,β-unsaturated acid + 2-fluorobenzylamine | Broad amine substrate scope | acs.org |
| Engineered Tryptophan Synthase (TrpB) | β-Substitution | Serine + Nucleophile | Potential for novel C-N bond formation | researchgate.net |
The diastereoselective synthesis of amino acids using chiral ligand-metal complexes is a highly reliable and extensively studied method. arkat-usa.org As mentioned previously (2.1.1), Ni(II) complexes are particularly effective. researchgate.netnih.gov The general approach involves the formation of a square-planar complex between Ni(II), a Schiff base derived from alanine, and a chiral tridentate ligand. nih.gov This complexation creates a rigid structure where one of the two faces of the potential carbanion is sterically blocked by a component of the chiral ligand. bris.ac.uk
Deprotonation with a base generates a nucleophilic enolate, which then reacts with an electrophile like 2-fluorobenzyl bromide. The steric hindrance imposed by the ligand directs the approach of the electrophile, leading to the preferential formation of one diastereomer. arkat-usa.org The diastereoselectivity of this alkylation step can be exceptionally high, often exceeding 95:5 dr. researchgate.netresearchgate.net Following the reaction, the complex is decomposed under acidic conditions to release the enantiomerically enriched this compound, and the chiral ligand can be recovered. researchgate.net The choice of solvent and base can also influence the diastereomeric ratio of the product. researchgate.net
Solid-Phase Synthesis Techniques for this compound Containing Peptidomimetics
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and peptidomimetic chemistry, allowing for the efficient, stepwise assembly of oligomers on a solid support. nih.govacs.org The incorporation of N-alkylated amino acids like this compound is a common strategy to create peptidomimetics with enhanced properties, such as increased proteolytic stability and controlled conformation. researchgate.net
To be used in SPPS, this compound must first be protected, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the secondary amine and often as a pre-formed building block. The synthesis involves anchoring the first amino acid to a solid resin and then sequentially adding subsequent amino acids. The incorporation of sterically hindered N-alkylated residues like this compound can present challenges, such as slow coupling kinetics. nih.gov To overcome this, specialized coupling reagents (e.g., HATU, HCTU) and protocols, sometimes including elevated temperatures, are employed to ensure efficient amide bond formation. nih.gov The final peptidomimetic is cleaved from the resin once the desired sequence is assembled. acs.org This technique is a powerful tool for creating libraries of novel peptides containing the this compound motif for screening and drug discovery. researchgate.net
Diversification Strategies and Chemical Transformations of the this compound Core
Once synthesized, the this compound core can be chemically modified at its carboxylic acid and secondary amine functionalities to create a diverse range of derivatives and conjugates.
Amidation: The carboxylic acid group of this compound can be readily converted into an amide bond. This is typically achieved by activating the carboxyl group, for example with a carbodiimide (B86325) reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), followed by reaction with a primary or secondary amine. rsc.org Alternatively, methods using reagents like TiCl₄ have been shown to be effective for coupling N-protected amino acids with amines. nih.govd-nb.info This reaction is fundamental for incorporating the amino acid into a peptide chain or for attaching it to other molecules to form conjugates.
Esterification: The carboxyl group can also be converted to an ester, a common strategy for protecting the acid functionality during subsequent synthetic steps. A straightforward method involves reacting the amino acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). mdpi.com This reaction is typically high-yielding and proceeds under mild conditions. Lewis acid-catalyzed esterifications are also attractive for their efficiency and reduced waste production. rug.nl
Conjugation Reactions: Conjugation is the process of linking the this compound unit to another molecule, such as a peptide, a drug, or a fluorescent label. rsc.org The primary point of attachment is the carboxylic acid group, which can form stable amide linkages as described above. The secondary amine of the this compound is significantly less nucleophilic than the primary amine of a residue like lysine (B10760008) and is generally not targeted for conjugation, especially once incorporated within a peptide chain. thermofisher.com The fluorophenyl ring offers another potential site for modification, although this would require more specific reaction conditions. Through these conjugation strategies, this compound can be incorporated into larger, more complex bioactive molecules. mdpi.com
Click Chemistry and Bioconjugation Approaches
The covalent modification of biomolecules, or bioconjugation, is a cornerstone of chemical biology, enabling the attachment of probes, drugs, or other functionalities to proteins, peptides, and other biological targets. plos.orgmdpi.comthermofisher.com "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for this purpose due to its high efficiency, selectivity, and biocompatibility. nih.govnih.govmdpi.com To utilize this compound in such applications, it must first be functionalized with either an azide (B81097) or a terminal alkyne "handle."
A synthetic strategy to prepare a clickable analog of this compound involves the introduction of a propargyl group, a common alkyne handle. This can be achieved through the N-alkylation of alanine with a suitably functionalized benzyl (B1604629) bromide. For instance, N-(2-fluoro-4-(propargyloxy)benzyl)alanine can be synthesized. This analog retains the core N-(2-fluorobenzyl) moiety while incorporating a terminal alkyne for subsequent click reactions.
Once synthesized, this alkyne-functionalized amino acid can be conjugated to azide-modified biomolecules (e.g., proteins, peptides) using established click chemistry protocols.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), to catalyze the reaction between the terminal alkyne on the this compound analog and an azide on the target biomolecule. plos.orgnih.gov The reaction is highly efficient and results in the formation of a stable 1,4-disubstituted triazole linkage. nih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often employed to stabilize the copper(I) ion and prevent protein degradation. mdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC can be utilized. nih.govacs.org This approach employs a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on one of the reaction partners. The high ring strain of the cyclooctyne allows the cycloaddition with an azide to proceed rapidly without the need for a catalyst. acs.orgresearchgate.net For bioconjugation, the this compound analog would typically contain the azide, and the biomolecule would be modified with a strained alkyne, or vice-versa.
The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for conjugations within living cells or in systems sensitive to copper. nih.gov
Table 1: Comparison of Click Chemistry Approaches for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide. | Uncatalyzed 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide. |
| Key Reagents | Terminal alkyne, azide, Cu(I) source (e.g., CuSO₄ + sodium ascorbate). plos.orgnih.gov | Strained alkyne (e.g., DBCO, BCN), azide. acs.orgresearchgate.net |
| Catalyst Required | Yes (Copper I). nih.gov | No. nih.gov |
| Reaction Speed | Generally very fast. | Fast, dependent on the strain of the cyclooctyne. researchgate.net |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst. mdpi.com | Excellent, no toxic metal catalyst required. nih.gov |
| Typical Application | In vitro conjugation, surface modification, material science. nih.govmdpi.com | Live-cell imaging, in vivo conjugation. acs.org |
Synthesis of Isotopically Labeled this compound for Mechanistic Investigations
Isotopic labeling is an indispensable technique for elucidating reaction mechanisms, tracking metabolic pathways, and for quantitative analysis by mass spectrometry. nih.gov The synthesis of isotopically labeled this compound can be achieved through several routes, primarily by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into either the 2-fluorobenzyl group or the alanine backbone.
A highly effective and versatile method for synthesizing N-alkylated amino acids is reductive amination. nih.govacs.org This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2-fluorobenzaldehyde (B47322) with alanine.
Strategy 1: Labeling the Benzyl Moiety
This approach involves the use of an isotopically labeled 2-fluorobenzaldehyde. For example, formyl-¹³C-labeled 2-fluorobenzaldehyde can be synthesized via the regioselective formylation of a suitable benzene (B151609) derivative using a ¹³C-labeled formylating agent, such as ¹³C-dimethylformamide (DMF). researchgate.net Alternatively, deuterium can be introduced into the aromatic ring of 2-fluorobenzoic acid via an acidic H/D exchange in concentrated D₂SO₄, which can then be converted to the corresponding aldehyde. nih.gov The resulting labeled 2-fluorobenzaldehyde is then reacted with unlabeled alanine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through biocatalytic reductive amination to yield N-(2-fluorobenzyl-[¹³C])alanine or N-(2-fluoro-[²H]-benzyl)alanine. nih.gov
Strategy 2: Labeling the Alanine Moiety
In this strategy, commercially available isotopically labeled alanine is used as the starting material. For instance, L-alanine labeled with ¹³C at specific positions (e.g., L-[1-¹³C]alanine, L-[2-¹³C]alanine, L-[3-¹³C]alanine) or with ¹⁵N (L-[¹⁵N]alanine) can be reacted with unlabeled 2-fluorobenzaldehyde under reductive amination conditions. This provides a straightforward route to this compound labeled specifically within the alanine core. Biocatalytic methods employing amino acid dehydrogenases are particularly powerful here, as they can introduce both the nitrogen and a deuterium label in a single, stereoselective step when using precursors like ¹⁵NH₄⁺ and ²H₂O. nih.gov
These labeled compounds are invaluable for mechanistic studies. For example, ¹³C or ¹⁵N labeling allows for detailed analysis by Nuclear Magnetic Resonance (NMR) spectroscopy to probe the electronic environment of the labeled atom, while deuterium labeling can be used to investigate kinetic isotope effects to determine the rate-limiting step of a reaction.
Table 2: Strategies for Isotopic Labeling of this compound
| Labeling Strategy | Labeled Precursor(s) | Unlabeled Precursor(s) | Synthetic Method | Resulting Labeled Compound | Potential Mechanistic Application |
| Benzyl Labeling | [formyl-¹³C]-2-Fluorobenzaldehyde researchgate.net | L-Alanine | Reductive Amination nih.gov | N-(2-fluorobenzyl-[formyl-¹³C])alanine | NMR studies of enzyme-substrate interactions. |
| Benzyl Labeling | [aromatic-²H]-2-Fluorobenzaldehyde nih.gov | L-Alanine | Reductive Amination nih.gov | N-(2-fluoro-[aromatic-²H]-benzyl)alanine | Kinetic isotope effect studies. |
| Alanine Labeling | L-[¹⁵N]Alanine | 2-Fluorobenzaldehyde | Reductive Amination nih.gov | N-(2-fluorobenzyl)-[¹⁵N]alanine | Tracing nitrogen metabolism; NMR studies. |
| Alanine Labeling | L-[1-¹³C]Alanine | 2-Fluorobenzaldehyde | Reductive Amination nih.gov | N-(2-fluorobenzyl)-[1-¹³C]alanine | Probing decarboxylation mechanisms. |
Stereochemical Characterization and Configurational Stability of N 2 Fluorobenzyl Alanine
Enantiomeric Resolution and Separation Techniques
Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. For N-(2-fluorobenzyl)alanine, this is crucial for studying the distinct properties of each enantiomer. Chromatographic techniques are paramount for both the analytical determination of enantiomeric purity and the preparative separation of these stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating the enantiomers of chiral compounds like this compound.
Chiral HPLC: This method typically involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. The differential interaction strength leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com For amino acids, common CSPs include those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and crown ethers. sigmaaldrich.comgoogle.com For the separation of this compound enantiomers, a column such as a Crownpak CR(+) could be utilized, often with an acidic mobile phase to ensure the analyte is in a suitable ionic state for interaction with the CSP. google.com The detection is commonly performed using a UV detector.
Chiral GC: Gas chromatography requires the analyte to be volatile. Therefore, this compound must first be derivatized to increase its volatility. A common two-step derivatization involves esterification of the carboxyl group (e.g., to a methyl or propyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). aimspress.com The resulting volatile derivative is then separated on a GC column containing a chiral stationary phase, such as Chirasil-L-Val. aimspress.com
Table 1: Representative Chromatographic Conditions for Chiral Amino Acid Separation
| Parameter | Chiral HPLC | Chiral GC (after derivatization) |
|---|---|---|
| Stationary Phase | CHIROBIOTIC T, Crownpak CR(+) sigmaaldrich.comgoogle.com | Chirasil-L-Val aimspress.com |
| Mobile Phase/Carrier Gas | Acidified aqueous/organic (e.g., HClO₄, Acetonitrile (B52724)/Methanol) google.com | Helium, Hydrogen |
| Temperature | Ambient to controlled (e.g., 25°C) google.com | Temperature program (e.g., 60°C to 180°C) aimspress.com |
| Detection | UV (e.g., 200 nm or 254 nm) google.com | Flame Ionization Detector (FID), Mass Spectrometry (MS) aimspress.com |
| Analyte Form | Native or N-blocked | Volatile derivative (e.g., N-trifluoroacetyl-O-propyl ester) |
Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for the stereochemical analysis of amino acids via HPLC. nih.govresearchgate.netlookchem.com The method is an indirect approach where the enantiomers of the analyte, in this case, (R)- and (S)-N-(2-fluorobenzyl)alanine, are reacted with the chiral reagent (L-FDAA) to form a pair of diastereomers.
The reaction involves a nucleophilic aromatic substitution, where the primary amino group of this compound attacks the electron-deficient phenyl ring of FDAA, displacing the fluorine atom. nih.gov This creates stable diastereomeric adducts, L-FDAA-D-N-(2-fluorobenzyl)alanine and L-FDAA-L-N-(2-fluorobenzyl)alanine. These diastereomers possess different physicochemical properties and can be readily separated on a standard achiral reversed-phase HPLC column (e.g., C8 or C18). aimspress.comnih.gov
A general rule, known as Marfey's rule, states that for amino acids, the diastereomer formed from the L-amino acid (L-L adduct) is typically more sterically hindered and therefore elutes later than the diastereomer formed from the D-amino acid (L-D adduct) in reversed-phase HPLC. researchgate.net The resulting derivatives have a strong UV absorbance at approximately 340 nm due to the dinitrophenyl group, which facilitates sensitive detection. nih.gov By comparing the retention times of the derivatized sample to those of derivatized D- and L-amino acid standards, the absolute configuration of the original amino acid can be unambiguously assigned. researchgate.net
Table 2: Expected Elution Order for FDAA-Derivatized Amino Acids in RP-HPLC
| Analyte Enantiomer | Derivatizing Agent | Resulting Diastereomer | Expected Elution Order |
|---|---|---|---|
| D-N-(2-fluorobenzyl)alanine | L-FDAA | L-D Adduct | 1st (Earlier) |
Chiroptical Spectroscopy for Absolute Configuration Determination (CD, ORD)
Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are non-destructive methods that provide information about the stereochemistry of chiral molecules by measuring their interaction with polarized light. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nlnih.gov As the wavelength approaches an electronic absorption band of the chromophore, the rotation changes dramatically, producing a characteristic curve known as a Cotton effect. electronicsandbooks.com The sign of the Cotton effect (positive or negative) can be empirically correlated with the absolute configuration of the stereocenter. electronicsandbooks.com For this compound, the chromophores of interest would be the carboxyl group and the fluorobenzyl group.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. photophysics.com In the far-UV region (180–250 nm), the spectrum is dominated by the transitions of the peptide backbone (or in this case, the amino acid's carboxyl group), providing information on secondary structure in peptides or the environment of the chiral center. creative-proteomics.com The near-UV region (250–320 nm) reveals information about aromatic amino acid side chains. creative-proteomics.com For this compound, the signal from the fluorophenyl ring would appear in this region. The sign and intensity of the CD bands are unique to each enantiomer, providing a spectroscopic fingerprint that can be used to determine the absolute configuration by comparison with standards or theoretical calculations. nih.gov
Table 3: Illustrative Chiroptical Data for Enantiomers
| Technique | Property Measured | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|---|
| ORD | Cotton Effect Sign at λ_max | Positive (Hypothetical) | Negative (Hypothetical) |
| CD | Molar Ellipticity [θ] at λ_max | Positive Peak (Hypothetical) | Negative Peak (Hypothetical) |
Analysis of Configurational Inversion and Epimerization Pathways of this compound
Configurational inversion, or epimerization, is the process by which one enantiomer converts into its mirror image, leading to racemization if it proceeds to completion. For an α-amino acid like this compound, this process typically occurs at the α-carbon. The primary mechanism involves the abstraction of the α-proton to form a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of either the original (R) or the inverted (S) enantiomer.
The stereochemical integrity of amino acids can be compromised under various conditions, such as exposure to strong bases, high temperatures, or certain pH levels. mdpi.com While specific studies on the epimerization pathways of this compound are not detailed in the surveyed literature, the general principles of amino acid racemization apply. The rate of this inversion would be influenced by the stability of the carbanion intermediate. The electron-withdrawing nature of the adjacent carboxyl group facilitates proton abstraction. The N-(2-fluorobenzyl) substituent may also exert an electronic influence on the stability of this intermediate, thereby affecting the rate of epimerization compared to simpler amino acids. Understanding these pathways is critical for ensuring the stereochemical purity of this compound during synthesis, purification, and storage, as loss of enantiomeric purity can drastically alter its biological activity. mdpi.com
Influence of Stereochemistry on Molecular Conformation and Biological Interaction
The stereochemistry of this compound is fundamental to its three-dimensional structure and, consequently, its function. The absolute configuration—(R) or (S)—dictates the spatial orientation of the carboxyl, amino, and 2-fluorobenzyl groups relative to the α-carbon. libretexts.org This fixed arrangement, or conformation, is the basis for stereospecific interactions with other chiral entities, particularly biological macromolecules like enzymes and receptors.
Advanced Spectroscopic and Structural Elucidation of N 2 Fluorobenzyl Alanine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of the chemical structure of N-(2-fluorobenzyl)alanine derivatives in solution. Through the analysis of one-dimensional and two-dimensional NMR data, a comprehensive picture of the molecular framework, including stereochemistry, can be established.
1H, 13C, and 19F NMR for Core Structure Elucidation
The primary structure of this compound derivatives is routinely confirmed using a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each of these nuclei provides unique and complementary information.
¹H NMR spectroscopy reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through spin-spin coupling. For a typical this compound derivative, the spectrum can be divided into characteristic regions for the aromatic protons of the fluorobenzyl group, the benzylic protons, and the protons of the alanine (B10760859) moiety.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.
Given the presence of a fluorine atom, ¹⁹F NMR is a valuable tool for confirming the incorporation of the 2-fluorobenzyl group. The fluorine nucleus typically appears as a single resonance, and its coupling to adjacent protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, further solidifying the structural assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Alanine α-CH | 3.5 - 4.0 | 50 - 55 |
| Alanine β-CH₃ | 1.4 - 1.6 | 15 - 20 |
| Benzyl (B1604629) CH₂ | 3.8 - 4.2 | 45 - 50 |
| Aromatic CH | 7.0 - 7.5 | 115 - 135 |
| Carbonyl COOH | 170 - 175 | 170 - 175 |
| Aromatic C-F | Not Applicable | 158 - 162 (d, J ≈ 245 Hz) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To resolve spectral overlap and unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show a correlation between the α-proton and the β-protons of the alanine residue, and between the benzylic protons and the aromatic protons of the fluorobenzyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the previously assigned proton signals. For example, the signal for the alanine α-proton would show a cross-peak with the signal for the alanine α-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for piecing together different fragments of the molecule. For example, correlations would be expected between the benzylic protons and the aromatic carbons of the fluorobenzyl ring, as well as the alanine α-carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through chemical bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution.
Dynamic NMR for Conformational Analysis and Rotational Barriers
While specific studies on the dynamic NMR of this compound are not extensively reported in the literature, the principles of this technique are highly applicable to understanding its conformational dynamics. The molecule possesses several rotatable bonds, including the C-N bond of the benzylamine (B48309) group and the C-C bond of the alanine backbone.
Dynamic NMR experiments, conducted at variable temperatures, could be used to study the rotational barriers around these bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shape changes as a function of temperature, the energy barriers for these conformational interchanges can be calculated. This would provide valuable insight into the flexibility and conformational preferences of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of newly synthesized this compound derivatives. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to within 5 ppm).
This precision allows for the determination of a unique elemental formula for the molecule. For example, the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₂FNO₂) has a calculated exact mass. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the correct chemical formula, distinguishing it from other potential isobaric compounds.
Table 2: Example HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
|---|---|---|---|
| [C₁₀H₁₃FNO₂ + H]⁺ | 198.0925 | 198.0921 | -2.0 |
| [C₁₀H₁₃FNO₂ + Na]⁺ | 220.0744 | 220.0740 | -1.8 |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure
The definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
For derivatives of this compound, X-ray diffraction analysis can reveal the preferred conformation of the molecule in the crystalline state, including the orientation of the 2-fluorobenzyl group relative to the alanine moiety. This information is crucial for understanding structure-property relationships.
Hydrogen Bonding Networks and Crystal Packing
The crystal packing of this compound derivatives is largely governed by intermolecular interactions, particularly hydrogen bonds. The alanine portion of the molecule contains both hydrogen bond donors (the carboxylic acid proton and the amine proton) and acceptors (the carbonyl oxygen and the carboxylate oxygen).
Single crystal X-ray diffraction studies can precisely map out these hydrogen bonding networks. For instance, in the crystalline state, molecules of this compound can form extensive networks where the carboxylic acid of one molecule interacts with the amine of an adjacent molecule. These interactions dictate how the molecules arrange themselves in the crystal, influencing physical properties such as melting point and solubility. The fluorine atom of the 2-fluorobenzyl group can also participate in weaker C-H···F hydrogen bonds, further stabilizing the crystal packing.
Table 3: Representative Crystallographic Data for an this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.0 |
| b (Å) | 12.0 - 12.5 |
| c (Å) | 9.5 - 10.0 |
| β (°) | 105 - 110 |
| Z (molecules/unit cell) | 4 |
| Hydrogen Bond (D-H···A) | N-H···O, O-H···O |
| H-bond distance (Å) | 2.7 - 3.0 |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon |
| Nitrogen |
| Oxygen |
| Fluorine |
Co-crystallization with Biomolecular Targets for Interaction Insight
Co-crystallization is a powerful technique used to understand how a ligand interacts with a biomolecular target, such as a protein or enzyme, at an atomic level. nih.gov The process involves combining the purified target molecule with the ligand, in this case, this compound, and setting up crystallization trials. nih.gov The goal is to grow a crystal of the protein-ligand complex, which can then be analyzed using X-ray crystallography.
The resulting electron density map reveals the precise three-dimensional structure of the ligand bound within the protein's active or allosteric site. This information is critical for structure-based drug design, as it elucidates the specific molecular interactions responsible for binding. Key insights gained from such a structure would include:
Binding Pose: The exact orientation and conformation of this compound within the binding pocket.
Hydrogen Bonds: Identification of hydrogen bonds between the ligand's functional groups (e.g., the carboxylic acid and secondary amine of the alanine moiety) and amino acid residues of the target protein. nih.gov
Hydrophobic and van der Waals Interactions: Mapping the interactions between the aromatic 2-fluorobenzyl group and nonpolar residues in the binding site.
Role of the Fluorine Atom: Determining if the fluorine atom participates in specific interactions, such as hydrogen bonds or dipole-dipole interactions, which can significantly influence binding affinity and selectivity.
While specific co-crystallization data for this compound with a biomolecular target are not publicly available, the methodology remains a primary tool for gaining such interaction insights. Differences in binding poses can be observed between structures obtained from co-crystallization versus those from soaking a ligand into a pre-formed crystal, with co-crystallization often revealing more significant conformational changes in the target protein. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and probing changes in its vibrational modes upon interaction. For this compound, these methods can confirm its structural integrity and provide clues about intermolecular bonding.
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The amide I (primarily C=O stretching) and amide II (N-H bending) bands are particularly sensitive to the molecular environment and secondary structure in peptides and proteins. thermofisher.com Analysis of related fluorinated compounds provides a basis for predicting the spectral features. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Comment |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| N-H (Secondary Amine) | Stretching | ~3300-3500 | Position can indicate hydrogen bonding. researchgate.net |
| C-H (Aromatic) | Stretching | ~3000-3100 | Typical for C-H bonds on a benzene (B151609) ring. researchgate.net |
| C-H (Aliphatic) | Stretching | ~2850-2960 | From the alanine backbone and benzyl methylene (B1212753) group. researchgate.net |
| C=O (Carboxylic Acid) | Stretching | ~1700-1760 | A strong, sharp peak; its exact position is sensitive to dimerization and hydrogen bonding. researchgate.net |
| C=C (Aromatic) | Stretching | ~1450-1600 | Multiple bands are characteristic of the benzene ring. |
| C-F (Aryl Fluoride) | Stretching | ~1100-1250 | A strong band characteristic of the C-F bond. |
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations. For this compound, Raman spectroscopy would be useful for examining the vibrations of the aromatic ring and the carbon backbone. The ring-breathing mode of the fluorophenyl group would produce a characteristic signal. researchgate.net Analysis of charge transfer processes can also be detected through distinct Raman shifts. nih.gov
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference/Comment |
|---|---|---|---|
| C-H (Aliphatic) | Stretching | ~2960 | Corresponds to the C-H stretches in the alanine structure. researchgate.net |
| Aromatic Ring | Breathing Mode | ~1000-1020 | A sharp, intense peak characteristic of the monosubstituted benzene ring. researchgate.net |
| C=O (Carboxylic Acid) | Stretching | ~1650-1750 | Often weaker in Raman than in FTIR unless conjugation is present. |
| C-C Skeleton | Stretching | ~800-1200 | Provides information on the conformation of the alanine backbone. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The primary chromophore—the part of the molecule that absorbs light—in this compound is the 2-fluorobenzyl group. The benzene ring contains a conjugated pi-electron system that gives rise to characteristic electronic transitions. msu.edu
The absorption spectrum is expected to be dominated by π → π* transitions of the aromatic ring. In benzene, these transitions typically occur around 255 nm. The presence of substituents on the ring, such as the fluorine atom and the alkylalanine group, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). A fluorine substituent may cause a slight hypsochromic (blue) shift or have a minimal effect, while the alkyl group typically causes a small bathochromic (red) shift. The spectrum of a related compound, 2-[3-(2fluorobenzoyl)thioureido] propanoic acid, also shows absorption related to its aromatic chromophores. cmu.ac.th
| Chromophore | Transition Type | Expected λmax (nm) | Reference/Comment |
|---|---|---|---|
| 2-Fluorobenzyl Ring | π → π | ~250-270 | This strong absorption is characteristic of the electronic transitions within the substituted benzene ring. msu.edumdpi.com |
| Carbonyl (C=O) | n → π | ~200-220 | A weaker transition associated with the carboxylic acid group, may be masked by the stronger aromatic absorption. |
Computational and Theoretical Investigations of N 2 Fluorobenzyl Alanine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for probing the electronic structure and intrinsic properties of molecules. acs.org These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels. For a molecule like N-(2-fluorobenzyl)alanine, these calculations can elucidate the effects of the 2-fluorobenzyl group on the alanine (B10760859) backbone.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, a molecular orbital analysis would likely reveal the localization of the HOMO and LUMO. The HOMO might be localized on the electron-rich regions, such as the amino and carboxyl groups of the alanine moiety or the phenyl ring, while the LUMO might be distributed over the electrophilic centers. The fluorine atom, being highly electronegative, would significantly influence the charge distribution across the benzyl (B1604629) group and, to a lesser extent, the entire molecule. This is accomplished by calculating the partial atomic charges, which quantify the electron density around each atom. While specific calculations for this compound are not readily found, studies on other fluorinated amino acids demonstrate that fluorine substitution can significantly alter the electron distribution. nih.gov
A hypothetical charge distribution and molecular orbital analysis for this compound, based on general principles, is presented in the table below.
| Parameter | Hypothetical Value/Description | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Partial Charge on Fluorine | -0.4 e | Highlights the high electronegativity of fluorine. |
| Partial Charge on Nitrogen | -0.9 e | Indicates a nucleophilic center. |
| Partial Charge on Carbonyl Carbon | +0.6 e | Indicates an electrophilic center. |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the experimental characterization of new compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would be of great interest.
The calculation of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful application of quantum chemistry. acs.org The presence of the fluorine atom makes ¹⁹F NMR a particularly sensitive probe of the local electronic environment. Computational studies on fluorinated amino acids have shown that DFT methods can predict ¹⁹F chemical shifts with reasonable accuracy, which is invaluable for interpreting experimental spectra and studying the conformation of fluorinated molecules in different environments, such as in proteins. acs.org
Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The calculated spectrum can be compared with an experimental IR spectrum to confirm the structure of the synthesized molecule.
A table of predicted key spectroscopic parameters for this compound is illustrated below.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Corresponding Functional Group |
| ¹⁹F NMR Chemical Shift | -115 ppm (relative to CFCl₃) | C-F on the benzyl ring |
| ¹H NMR Chemical Shift (NH) | 7.5 ppm | Amine proton |
| ¹³C NMR Chemical Shift (C=O) | 175 ppm | Carboxyl carbon |
| IR Frequency (C=O stretch) | 1720 cm⁻¹ | Carboxyl group |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | Amine group |
| IR Frequency (C-F stretch) | 1250 cm⁻¹ | Carbon-fluorine bond |
Note: The values in this table are for illustrative purposes and are not derived from specific calculations on this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its interactions with a solvent.
For this compound, MD simulations would be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can identify the most stable, low-energy conformations in a given environment, such as in water. The simulations would also reveal the dynamics of the interactions between the molecule and surrounding water molecules, a process known as solvation. fu-berlin.de The fluorine atom can participate in hydrogen-bond-like interactions with water, which can influence the molecule's solubility and conformational preferences. fu-berlin.de The development of accurate force fields for fluorinated compounds is an active area of research to improve the reliability of such simulations. nih.govnih.gov
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, or ligand, might interact with a protein target.
While there are no specific molecular docking studies reported for this compound in the reviewed literature, this methodology would be crucial for assessing its potential as a biologically active compound. The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction.
Elucidation of Binding Modes and Interaction Hotspots
Molecular docking can reveal the specific binding mode of this compound within a protein's active site. It can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For example, the carboxyl and amino groups of the alanine moiety could form hydrogen bonds with polar amino acid residues in the binding site, while the fluorobenzyl group could engage in hydrophobic or π-stacking interactions with aromatic residues. The fluorine atom itself might form favorable interactions with the protein backbone or other residues.
Prediction of Binding Affinities and Ligand Efficiency
Docking programs use scoring functions to predict the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). A lower binding energy generally indicates a more stable complex and a higher affinity. Ligand efficiency (LE) is another important metric, which relates the binding affinity to the size of the molecule. It helps in identifying smaller, more efficient binders for further development. While no specific binding affinity data exists for this compound, docking studies on similar fluorinated molecules have been used to prioritize compounds for synthesis and biological testing.
An illustrative table of potential docking results for this compound with a hypothetical protein target is shown below.
| Parameter | Illustrative Value | Interpretation |
| Binding Energy | -8.2 kcal/mol | Indicates a potentially strong binding interaction. |
| Predicted Ki | 2.5 µM | Suggests micromolar inhibition potency. |
| Key Interacting Residues | Tyr82, Asp129, Phe290 | Highlights the specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bond with Asp129, π-stacking with Tyr82 | Describes the nature of the binding forces. |
Note: The values and residues in this table are hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
A QSAR model for a series of compounds including this compound would take the general form: Activity = f (Molecular Descriptors) + error wikipedia.org
The development of such a model involves calculating various molecular descriptors that quantify different aspects of the chemical structure. For this compound and its derivatives, these descriptors would capture electronic, steric, and hydrophobic features.
Modeling Based on Analogous Structures:
Studies on similar structures, such as α-substituted acetamido-N-benzylacetamide derivatives, provide insight into the descriptors crucial for modeling biological activity. cdnsciencepub.comtandfonline.comufv.br In these studies, descriptors were calculated after optimizing the molecular geometries using quantum chemical methods like Density Functional Theory (DFT) or semi-empirical methods. tandfonline.comufv.brbioline.org.br Multiple Linear Regression (MLR) and Genetic Function Algorithms (GFA) were then used to build robust QSAR models. ufv.brbioline.org.br For a series of benzylacetamide derivatives, key properties influencing anticonvulsant activity included the Wiener index (a topological descriptor), partial atomic charges, the number of hydrogen bond donors and acceptors, and the n-octanol/water partition coefficient (ClogP), which is a measure of hydrophobicity. cdnsciencepub.com
A study on N-benzyl phenethylamines, which share the N-benzyl functional group, demonstrated that N-benzyl substitution significantly increases binding affinity and functional activity at serotonin (B10506) receptors. acs.orgresearchgate.net Furthermore, research into positional isomers of N-(2-fluorobenzyl)ethanamine derivatives showed that the placement of substituents on the phenyl ring dramatically impacts biological potency (EC50 values). acs.orgnih.gov For example, the position of methoxy (B1213986) groups on the phenethylamine (B48288) moiety led to EC50 values ranging from 158 nM to the micromolar range, highlighting the sensitivity of the biological response to subtle structural changes. acs.orgnih.gov This type of structure-activity relationship data is the foundation upon which a predictive QSAR model is built.
The table below illustrates the kind of structure-activity data from N-(2-fluorobenzyl)ethanamine analogs that would inform a QSAR study.
Table 1: Biological Activity of N-(2-fluorobenzyl)ethanamine Positional Isomers
| Compound | EC50 (nM) acs.orgnih.gov | Efficacy (%) acs.orgnih.gov |
|---|---|---|
| 24H-NBF | 158 | 106-107 |
| 26H-NBF | 397 | 106-107 |
| 25H-NBF | 448 | 106-107 |
| 23H-NBF | >1000 (µM range) | 96.1 |
| 35H-NBF | >1000 (µM range) | 58.9 |
Similarly, QSPR models aim to predict key physicochemical properties that are critical for a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov For this compound, a QSPR model could predict properties like boiling point, density, viscosity, and refractive index based on calculated molecular descriptors. unimore.it A general workflow for building a QSPR model involves compiling and curating experimental data for a set of compounds, calculating a wide array of descriptors, and then using statistical methods to create and validate a predictive model. nih.gov
The following table shows a hypothetical set of descriptors that would be calculated for this compound and its derivatives to build a QSAR or QSPR model.
Table 2: Example Molecular Descriptors for QSAR/QSPR Modeling
| Descriptor Type | Example Descriptor Name | Relevance |
|---|---|---|
| Electronic | HOMO-LUMO energy gap (Δ) | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment (dx) | Influences interactions with polar receptors. researchgate.net | |
| Partial Charge on Atoms | Determines electrostatic interaction sites. cdnsciencepub.com | |
| Hydrophobic | ClogP | Models partitioning between aqueous and lipid phases. cdnsciencepub.com |
| Topological | Wiener Index (Wmean) | Encodes information about molecular branching. cdnsciencepub.com |
| Steric/Shape | Ovality | Describes the deviation from a spherical shape. researchgate.net |
By establishing a statistically robust correlation between these descriptors and a measured activity or property, a validated QSAR/QSPR model can be used to predict the behavior of novel, unsynthesized derivatives of this compound, thereby guiding further research. nih.gov
Cheminformatics and Data Mining for this compound Research
Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the context of drug discovery. researchgate.net It involves the use of computational tools to store, retrieve, analyze, and visualize vast amounts of chemical and biological data. frontiersin.org Data mining, a key component of cheminformatics, focuses on extracting useful patterns and knowledge from large datasets, such as scientific literature, patents, and high-throughput screening (HTS) results. acs.orgpsu.edu
For a compound like this compound, cheminformatics and data mining offer powerful strategies to accelerate research and discovery. These approaches can be used to predict biological activities, identify structurally similar compounds, and uncover relationships hidden within complex data.
In Silico Activity Profiling and Similarity Searching:
A primary application of cheminformatics is the in silico prediction of a compound's biological properties. researchgate.net For this compound, this could involve:
Prediction of Activity Spectra for Substances (PASS): This machine learning method predicts a wide range of biological activities based on the compound's structure. A study on N-aryl-β-alanine derivatives successfully used PASS to guide experimental testing by predicting potential biological effects. researchgate.net
Chemical Similarity Searching: By representing the structure of this compound as a molecular fingerprint, databases like ChemSpider or Integrity can be searched for compounds with a high degree of structural similarity. researchgate.net The underlying principle is that structurally similar molecules are likely to have similar biological activities. This method was used to identify a potential antiepileptic drug candidate structurally related to an N-aryl-β-alanine derivative. researchgate.net
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models derived from known active compounds can be used to screen virtual libraries for new molecules that fit the model, including derivatives of this compound. researchgate.net
Mining Scientific Literature and Databases:
Data mining algorithms can systematically process extensive text and data repositories to extract relevant information. psu.edu An ontology-based pattern identification algorithm, for instance, has been used to mine HTS databases to identify entire families of scaffolds that share statistically significant biological activity profiles. acs.org This approach could be applied to public or proprietary databases to find compounds related to this compound that are active against specific biological targets.
Furthermore, text mining can automate the selection of scientific publications that contain specific information, such as bioassay details or structure-activity relationships, filtering out irrelevant papers and categorizing the relevant ones for efficient analysis. researchgate.net This would be invaluable for compiling all known information on fluorobenzyl-containing amino acids or similar structures.
The table below summarizes some cheminformatics tools and their potential application in the research of this compound.
Table 3: Cheminformatics Tools and Their Application to this compound Research
| Tool/Technique | Application | Potential Outcome for this compound | Reference |
|---|---|---|---|
| PASS (Prediction of Activity Spectra for Substances) | In silico prediction of biological activity profiles. | Hypothesis generation for potential therapeutic targets; prioritization for experimental screening. | researchgate.net |
| Similarity Searching (e.g., ChemSpider, Integrity) | Identification of structurally similar compounds in databases. | Discovery of known compounds with similar structures and potentially similar biological effects. | researchgate.net |
| Clustering Algorithms | Grouping of compounds based on structural or property similarity. | Identification of families of related compounds to establish structure-activity relationships (SAR). | acs.org |
| Molecular Docking | Prediction of the binding mode and affinity of a ligand to a biological target. | Identification of potential protein targets; rationalization of biological activity. | ufv.brajlifesciences.com |
| Text Mining/Natural Language Processing | Automated extraction of information from scientific literature. | Comprehensive compilation of all published data on related compounds, including synthesis and bioactivity. | researchgate.net |
| Machine Learning (e.g., Random Forest, SVM) | Building predictive models for properties like "drug-likeness" or target class. | Classification of this compound as a potential drug candidate and prediction of its likely target family. | frontiersin.org |
By integrating these cheminformatics and data mining strategies, researchers can efficiently leverage existing knowledge to guide the synthesis, testing, and development of this compound and its derivatives, ultimately accelerating the path from computational modeling to experimental validation. amerigoscientific.com
Mechanistic Biological and Biochemical Investigations of N 2 Fluorobenzyl Alanine
In Vitro Enzyme Modulation and Inhibition Studies
The introduction of a fluorobenzyl group to the alanine (B10760859) structure can influence its interaction with enzymes. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing binding to enzyme active sites through various non-covalent interactions.
Identification of Specific Enzyme Targets (e.g., proteases, synthetases, ligases, reductases)
Research on analogous compounds points to several classes of enzymes that could be potential targets for N-(2-fluorobenzyl)alanine and its derivatives. These include:
Aminopeptidases: Phosphonic acid analogs of fluorophenylalanines have been studied as inhibitors of human and porcine aminopeptidases. nih.gov This suggests that alanine derivatives with aromatic substitutions are recognized by the active sites of these enzymes.
Ligases: Enzymes such as D-alanine-D-alanine ligase (Ddl) and UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurD) are crucial for bacterial cell wall synthesis and are targets for inhibitor development. ucl.ac.benih.gov Alanine derivatives are a foundational class of molecules explored for inhibiting these enzymes.
Racemases: Alanine racemase, an enzyme that converts L-alanine to D-alanine for peptidoglycan synthesis in bacteria, is a well-established target for antibacterial drug discovery. tandfonline.com
Oxidoreductases: A complex β-alanine derivative has been identified as an inhibitor of sulfiredoxin (Srx), an enzyme involved in redox signaling. nih.gov
While direct studies on this compound are lacking, the research on these related compounds indicates that ligases, peptidases, and racemases involved in amino acid metabolism and cell wall biosynthesis are plausible targets for investigation.
Kinetic Characterization of Enzyme-N-(2-fluorobenzyl)alanine Interactions (Km, Vmax, Ki)
Detailed kinetic data (Km, Vmax, Ki) for the interaction between this compound and specific enzymes are not available in the reviewed literature. However, the principles of enzyme kinetics provide a basis for how such interactions would be characterized.
The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). khanacademy.orgsigmaaldrich.com It is an inverse measure of the substrate's affinity for the enzyme. libretexts.org The maximum velocity (Vmax) is the rate of reaction when the enzyme is fully saturated with the substrate. sigmaaldrich.com For an inhibitor, the inhibition constant (Ki) quantifies its binding affinity to the enzyme. sigmaaldrich.com
Should this compound be identified as an enzyme inhibitor, its kinetic parameters would be determined through assays that measure the rate of the enzymatic reaction at varying substrate and inhibitor concentrations. Plotting this data, for example using a Lineweaver-Burk plot, allows for the determination of these key kinetic values. 2minutemedicine.comlibretexts.org
Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is illustrative and not based on experimental data.
| Enzyme Target | Inhibition Type | Ki (μM) | Effect on Km | Effect on Vmax |
|---|---|---|---|---|
| Alanine Racemase | Competitive | Data Not Available | Apparent Increase | Unchanged |
| D-Ala-D-Ala Ligase | Non-competitive | Data Not Available | Unchanged | Decrease |
Mechanisms of Inhibition (e.g., competitive, non-competitive, uncompetitive, irreversible, allosteric)
The mechanism by which an inhibitor interacts with an enzyme is fundamental to understanding its biological effect.
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not affect Vmax. khanacademy.org
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and changes the enzyme's conformation, reducing its catalytic activity. This type of inhibition cannot be overcome by increasing the substrate concentration. It decreases Vmax but does not affect Km. khanacademy.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and the apparent Km. khanacademy.org
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.
Allosteric Modulation: A molecule binds to an allosteric site, causing a conformational change that can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the enzyme's activity. acs.org
The specific mechanism of inhibition for this compound would depend on the enzyme it targets and the nature of their interaction, which would require experimental validation.
Receptor Binding and Ligand-Target Interactions in Cell-Free or Cell-Based Systems
Beyond enzymes, alanine derivatives can interact with other protein targets such as receptors and transporters.
Radioligand Binding and Displacement Assays
Radioligand binding assays are a standard method to characterize the interaction of a ligand with a receptor. bmglabtech.com In these assays, a radiolabeled compound with known affinity for the receptor is used. The ability of a test compound, such as this compound, to displace the radioligand is measured, which allows for the determination of its binding affinity (often expressed as a Ki or IC50 value). While derivatives of this compound have been studied in radioligand binding assays for targets like the SV2A protein, specific data for this compound itself is not currently available. acs.org
Fluorescence-Based Ligand-Target Interaction Studies
Fluorescence-based assays offer a sensitive, non-radioactive alternative for studying ligand-target interactions. rsc.orgthermofisher.com These methods can rely on changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding, or use fluorescently labeled ligands. ed.ac.uk For instance, a fluorescence-based assay was developed to screen for inhibitors of the GLUT5 transporter by measuring the displacement of a fluorescently labeled fructose (B13574) derivative. acs.org Similar approaches could be employed to study the binding of this compound to its putative targets. The development of fluorescent amino acids as building blocks for chemical biology highlights the versatility of this approach. ed.ac.uk
Following a comprehensive search of scientific literature, it has been determined that specific mechanistic biological and biochemical investigation data for the compound This compound , corresponding to the detailed outline provided, is not available in the public domain. While the methodologies outlined—such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various cellular assays—are standard in the field of drug discovery and molecular biology, their direct application to this compound has not been documented in the available research.
The search did yield information on related compounds, offering some context but no direct data on this compound itself. For instance, studies have been conducted on:
γ-2-fluorobenzyl proline , a derivative that has been identified as an inhibitor of the Alanine, Serine, Cysteine Transporter 2 (ASCT2). nih.gov
2-fluorophenylalanine , another related amino acid derivative, has been mentioned in the context of modulating cellular signaling pathways. google.com
The synthesis of (R)-2-Amino-N-(2-fluorobenzyl)propanamide , a structurally similar compound, has been described, and its potential as an EAAT2 modulator with antiseizure activity has been investigated. acs.org
However, detailed research findings, including binding kinetics and thermodynamics data from SPR or ITC, specific membrane permeability results from PAMPA or Caco-2 assays, or studies on its intracellular localization and modulation of downstream signaling pathways for this compound, are absent from the reviewed literature.
Due to the strict constraint to focus solely on this compound and the lack of specific research data for this compound, it is not possible to generate the thorough and scientifically accurate article as requested in the provided outline. The creation of detailed content and data tables for each specified subsection would require non-existent research findings.
Modulation of Cellular Signaling Pathways and Biological Processes (in vitro)
Gene Expression and Proteomic Profiling in Response to this compound
There is no available data from studies investigating the genome-wide transcriptional changes or alterations in the proteome of cells or tissues upon exposure to this compound. Such studies would be essential for elucidating the compound's mechanism of action, identifying potential molecular targets, and understanding the cellular pathways it may modulate.
Cell-Based Phenotypic Assays (e.g., proliferation, apoptosis, migration, differentiation)
No published research could be found that details the effects of this compound in cell-based phenotypic screens. Consequently, its impact on critical cellular processes such as proliferation, programmed cell death (apoptosis), cell movement (migration), and the process by which cells become specialized (differentiation) remains unknown.
In Vitro Metabolic Stability and Biotransformation Pathways (Enzymatic)
Information on the metabolic fate of this compound is not available in the scientific literature.
Hepatic Microsomal and Cytosolic Stability
There are no reports on the stability of this compound when incubated with liver microsomes or cytosolic fractions. These experiments are crucial in early drug discovery to predict the compound's rate of metabolic clearance in the liver.
Identification of Metabolites and Associated Enzymes (e.g., Cytochrome P450s)
As no metabolism studies have been published, the metabolites of this compound have not been identified. The specific enzymes responsible for its biotransformation, such as the Cytochrome P450 superfamily, are therefore also unknown.
Structure Activity Relationship Sar and Ligand Design Principles for N 2 Fluorobenzyl Alanine Analogs
Systematic Substituent Effects on the N-(2-fluorobenzyl) Moiety and Alanine (B10760859) Backbone
The development of potent EAAT2 modulators has involved systematic exploration of substituents on both the N-benzyl group and the core amino acid structure. Research indicates that modifications to these regions significantly impact biological activity.
On the benzyl (B1604629) moiety, the position and nature of substituents are critical. For instance, in a series of pyridazine-based EAAT2 translational activators, various substitutions on the N-benzyl group were evaluated to determine their effect on increasing EAAT2 protein levels. nih.govgoogle.com The addition of methyl groups to the benzyl ring, such as in 2,6-dimethylbenzyl derivatives, resulted in a compound with a 6.5-fold increase in activity compared to the unsubstituted benzyl analog. nih.gov Conversely, replacing these methyl groups with two fluorine or two chlorine atoms diminished this effect. nih.gov
In a different series of allosteric modulators, shortening a side chain from N-phenethyl to N-benzyl maintained or slightly improved EAAT2 positive allosteric modulator (PAM) activity. acs.org However, replacing a 4-fluorobenzyl group with an unsubstituted benzyl group on a 4-cyanophenyl acetamide (B32628) scaffold resulted in an inactive compound, highlighting the importance of the fluorine substituent in that specific chemical context. nih.gov
Modifications to the alanine backbone or its bioisosteric replacements also play a crucial role. In the development of the EAAT2 modulator (R)-AS-1, the core structure is an (R)-propanamide (an alanine derivative) linked to a succinimide (B58015) moiety. acs.org The amide linkage and the succinimide ring are critical components for the observed biological activity.
| Compound | N-Benzyl Moiety Substituent | Relative Increase in EAAT2 Protein Levels (Fold Increase) |
|---|---|---|
| 1 | Unsubstituted | 3.5 |
| 8 | 2,6-Di-Methyl | 6.5 |
| 9 | 2,6-Di-Fluoro | 2.2 |
| 10 | 2,6-Di-Chloro | 3.9 |
Influence of Fluorine Atom Position and Electronic Effects on Biological Activity
The fluorine atom, particularly when placed on the benzyl ring, exerts significant influence on the biological activity of N-benzylalanine analogs through its unique electronic properties. nih.govacs.org Its high electronegativity can modulate the acidity of nearby protons and create specific intramolecular interactions that can lock the molecule into a bioactive conformation. acs.org
In the case of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, the introduction of a fluorine atom at the ortho-position of the benzyl ring led to a distinct molecular geometry. acs.org X-ray crystallography revealed that the 2-fluoro derivative, (R)-8, adopts a conformation stabilized by a weak C-H···O hydrogen bond between an aromatic C-H (activated by the adjacent fluorine) and a carbonyl oxygen of the succinimide ring. acs.org This interaction, which is absent in the non-fluorinated analog, favors a specific arrangement of the aromatic and succinimide rings that may contribute to its bioactivity. acs.org Studies showed that adding a fluorine atom to the lead compound, creating (R)-N-(2-fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide, resulted in a more potent effect on glutamate (B1630785) uptake augmentation in cultured glia, with an EC₅₀ of 0.1 ± 0.3 nM compared to the non-fluorinated parent compound (EC₅₀ ~20 nM). nih.gov
Stereochemical Requirements for Ligand-Target Recognition and Selectivity
Stereochemistry is a critical determinant of biological activity for N-(2-fluorobenzyl)alanine analogs, with enantiomers often displaying significant differences in potency and efficacy. The chiral center on the alanine backbone dictates the three-dimensional arrangement of the key pharmacophoric groups, which in turn governs the precise interactions with the target protein.
A clear demonstration of this principle is found in the development of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide modulators of EAAT2. acs.org Researchers synthesized and tested both the (R) and (S) enantiomers of the non-fluorinated and the 2-fluorobenzyl derivatives. acs.org The results consistently showed that the (R)-enantiomers were significantly more potent as antiseizure agents across multiple animal models compared to their corresponding (S)-enantiomers. acs.org For example, in the 6 Hz (32 mA) seizure model, the ED₅₀ for (R)-AS-1 [(R)-7] was 12.8 mg/kg, whereas its enantiomer (S)-7 had an ED₅₀ of 43.1 mg/kg. acs.org A similar trend was observed for the 2-fluoro analogs, where (R)-8 was more potent than (S)-8. acs.org
This stereochemical preference strongly suggests that the target protein, EAAT2, has a binding site that preferentially accommodates the (R)-configuration. The specific orientation of the benzyl group, the propanamide linkage, and the succinimide moiety in the (R)-enantiomer likely enables optimal interactions—such as hydrophobic and hydrogen bonding—with key residues in the binding pocket, leading to more effective allosteric modulation. nih.govacs.org The absolute configuration of the active enantiomers was confirmed through X-ray crystallography. acs.org
| Compound | Stereochemistry | N-Benzyl Substituent | MES Test | 6 Hz (32 mA) Test | scPTZ Test |
|---|---|---|---|---|---|
| (R)-7 [(R)-AS-1] | R | H | 17.8 | 12.8 | 39.1 |
| (S)-7 | S | H | 49.6 | 43.1 | >100 |
| (R)-8 | R | 2-Fluoro | 29.2 | 15.8 | 48.5 |
| (S)-8 | S | H | 57.2 | 31.9 | >100 |
*MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazol.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. nih.gov In the context of this compound analogs and related EAAT2 modulators, this approach has been applied to various parts of the molecular scaffold.
One example involves the core heterocyclic system. In the development of EAAT2 PAMs, similarities between different series of compounds included the bioisosteric replacement of a 5,6-dihydropyridin-2(1H)-one ring with a pyrrolidine-2,5-dione moiety. nih.gov This switch from one cyclic structure to another maintained the necessary geometry for biological activity while potentially improving other properties like metabolic stability or synthetic accessibility. nih.gov
Another common bioisosteric swap involves replacing functional groups. For instance, a tetrazole moiety was replaced with an amide fragment in the design of some EAAT2 modulators. nih.gov In the broader field of EAAT inhibitor design, the 4-carboxylate group of an aspartate scaffold (a close analog to the alanine backbone) was converted to an amide for further derivatization, leading to potent inhibitors. nih.gov
Within the this compound scaffold itself, several hypothetical bioisosteric replacements could be considered based on established principles:
Alanine Backbone: The α-carbon could be replaced with other small cycloalkanes (e.g., cyclopropyl) to introduce conformational rigidity.
Amide Bond: If the alanine is part of a larger peptide-like structure, the amide bond could be replaced with non-hydrolyzable isosteres like a 1,2,3-triazole or a fluoroalkene to enhance metabolic stability.
Benzyl Ring: The phenyl group could be swapped for various heteroaromatic rings such as pyridine, thiophene, or pyrazole (B372694) to alter electronic distribution, solubility, and potential hydrogen bonding interactions with the target. google.com
Fluorine Atom: The fluorine atom could be exchanged for other small, electron-withdrawing groups like a hydroxyl (-OH) or cyano (-CN) group, or even deuterium (B1214612) (D), although each would impart distinct electronic and steric properties.
These replacements aim to fine-tune the molecule's properties to achieve better potency, selectivity, and pharmacokinetic profiles. nih.gov
Scaffold Hopping and Fragment-Based Design Approaches
Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the orientation of key binding groups. nih.govresearchgate.net This technique allows for the exploration of novel chemical space, the improvement of drug-like properties, and the circumvention of existing patents. tmu.edu.tw The development of modulators for EAATs provides several examples of this approach.
The transition from one class of EAAT2 modulators to another often represents a scaffold hop. For example, research has moved from quinolinone-based structures to pyridazine derivatives and tetrazole-substituted aryl compounds, all while often retaining key peripheral fragments like the N-benzyl or N-phenethyl groups that interact with the target. acs.orgnih.gov This indicates that while the central scaffold can be varied considerably, certain pharmacophoric elements are conserved to maintain biological activity. One study explicitly described a "scaffold jump" from an acyl aniline (B41778) to an acyl indole (B1671886) to probe a previously unexplored area of the EAAT substrate binding pocket. nih.gov
Fragment-based design is conceptually related, where small molecular fragments that bind to adjacent sites on a target are identified and then linked or merged to create a more potent lead compound. nih.gov A scaffold can serve as the template onto which these binding fragments are attached. In the design of EAAT2 modulators, one can view the N-benzylalanine moiety as a key fragment that occupies a specific pocket, which is then combined with various other fragments or scaffolds (like the succinimide ring in (R)-AS-1) to achieve high-affinity binding and desired modulatory effects. nih.govacs.org
Computational methods are frequently used to facilitate scaffold hopping by searching databases for new cores that can match the geometry of the original molecule's key interaction points. researchgate.net Such strategies are instrumental in designing new series of compounds based on an initial hit like an this compound derivative.
Ligand Efficiency and Lipophilicity Metrics in this compound Design
In modern drug discovery, lead optimization is guided by various calculated metrics that assess the quality of a compound beyond just its raw potency. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two such critical parameters used in the design of this compound analogs.
Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It helps to identify compounds that achieve their potency through efficient, high-quality interactions rather than simply by being large. A higher LE value is generally preferred, as it suggests a more optimal fit with the target.
Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates a compound's potency to its lipophilicity (typically measured as logP or logD). It is calculated as pIC₅₀ (or pEC₅₀) - logP. High lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity. LLE helps guide chemists toward compounds that are potent without being excessively "greasy," improving the chances of developing a successful drug.
The development of the EAAT2 modulator (R)-AS-1, a derivative of N-benzylalanine, exemplifies the successful application of these principles. acs.org The final compound was described as having "drug-like properties" and being "orally bioavailable," which are outcomes that ligand efficiency metrics are designed to help achieve. acs.org Although specific LE and LLE values were not reported in the primary publication, the optimization process that led to (R)-AS-1 would have implicitly or explicitly aimed to maximize these efficiencies. For example, the introduction of the single fluorine atom in (R)-8, which increased potency significantly with only a minor increase in molecular weight, would lead to an improved LE compared to its non-fluorinated counterpart. nih.govacs.org This type of strategic modification, which adds substantial potency for a minimal increase in size and lipophilicity, is the hallmark of efficient ligand design.
Advanced Analytical Methodologies for N 2 Fluorobenzyl Alanine in Complex Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of N-(2-fluorobenzyl)alanine in complex research matrices due to its superior sensitivity and selectivity. The development of a robust LC-MS/MS method requires careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation. nih.govyoutube.com
Method development typically begins with the selection of an appropriate chromatographic column, most commonly a reversed-phase C18 column, which separates compounds based on hydrophobicity. nih.govproquest.com The mobile phase composition, usually a mixture of an aqueous solvent (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve a sharp peak shape and adequate retention time for this compound, separating it from endogenous matrix components. nih.govnih.gov
For detection, a triple quadrupole (QQQ) mass spectrometer is often employed, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the protonated molecule of this compound, [M+H]⁺, in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable fragment ion in the third quadrupole. This transition is highly specific to the analyte, minimizing interferences. lcms.cz
Validation of the developed method is performed according to established guidelines to ensure its reliability, accuracy, and reproducibility. youtube.comyoutube.com Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and stability under various conditions. nih.govyoutube.com
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like this compound. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (B129727) | Organic solvent to elute the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UPLC/HPLC systems. |
| Gradient | 5% to 95% B over 5-7 minutes | A standard gradient to elute the analyte and clean the column. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen in the alanine (B10760859) moiety is readily protonated. nih.gov |
| Precursor Ion [M+H]⁺ | m/z 198.1 | Corresponds to the calculated monoisotopic mass of C₁₀H₁₂FNO₂ (197.08) + H⁺. |
| Product Ion (Fragment) | m/z 109.1 | A plausible fragment corresponding to the fluorobenzyl cation [C₇H₆F]⁺, providing specificity. |
| Collision Energy | 15-30 eV | Optimized to maximize the intensity of the product ion. |
While tandem MS is ideal for quantification, high-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, is indispensable for the structural elucidation of unknown metabolites. researchgate.netnih.gov HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental composition of a detected ion. lcms.cznih.gov
In the context of this compound, HRMS is used to analyze samples from in vitro (e.g., liver microsomes, hepatocytes) or in vivo studies to detect potential biotransformation products. researchgate.net By comparing the accurate masses of detected signals in dosed versus control samples, a list of potential metabolites can be generated. The mass shifts from the parent drug indicate the type of metabolic reaction that has occurred (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation). lcms.cz Fragmentation data (MS/MS) from the HRMS instrument can then be used to pinpoint the location of the modification on the molecule. ru.nl
Table 2: Potential Phase I and Phase II Metabolites of this compound and Their Theoretical Exact Masses
| Metabolic Reaction | Molecular Formula of Metabolite | Theoretical Monoisotopic Mass [M+H]⁺ | Mass Shift (from parent) |
| Parent Compound | C₁₀H₁₂FNO₂ | 198.0925 | - |
| Hydroxylation (aromatic ring) | C₁₀H₁₂FNO₃ | 214.0874 | +15.9949 |
| N-dealkylation | C₃H₇NO₂ (Alanine) | 90.0549 | -108.0376 |
| O-Glucuronidation | C₁₆H₂₀FNO₈ | 374.1246 | +176.0321 |
| Sulfate Conjugation | C₁₀H₁₂FNO₅S | 278.0493 | +79.9568 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool known for its high chromatographic resolution. imist.ma However, amino acids like this compound are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. mdpi.com Therefore, a crucial derivatization step is required to convert the analyte into a volatile and thermally stable form. mdpi.comnih.gov
This chemical modification typically involves a two-step process targeting the carboxylic acid and amine functional groups. mdpi.com
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl, propyl, or butyl ester) by reacting it with an alcohol in the presence of an acidic catalyst.
Acylation: The primary amine group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) to form a stable, volatile amide or silyl (B83357) derivative. nih.govtdl.org
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on a long capillary column and subsequently identified by the mass spectrometer, which often operates in electron ionization (EI) mode. imist.maresearchgate.net EI produces reproducible fragmentation patterns that can be used for structural confirmation and library matching. researchgate.net
Table 3: Common Derivatization Strategies for GC-MS Analysis of this compound
| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantage |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -NH | Trimethylsilyl (TMS) ester and silyl amine | Single-step reaction, but derivatives can be moisture-sensitive. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) | -COOH, -NH | tert-Butyldimethylsilyl (TBDMS) ester and silyl amine | Produces stable derivatives with characteristic mass fragments, enhancing sensitivity and reliability. nih.gov |
| Trifluoroacetic Anhydride (TFAA) + Isopropanol | -COOH and -NH | Isopropyl ester, N-trifluoroacetyl amide | Produces highly volatile derivatives suitable for excellent chromatographic separation. tdl.org |
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) offers an alternative high-resolution separation technique based on the differential migration of charged species in an electric field. libretexts.org It is particularly well-suited for the analysis of charged and polar compounds like amino acids. horiba.com The separation in CE is governed by the charge-to-size ratio of the analyte. nih.gov
For this compound, its amphoteric nature (containing both an acidic carboxyl group and a basic amino group) means its net charge is highly dependent on the pH of the background electrolyte (BGE).
At low pH (e.g., < 2), the amine group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH), resulting in a net positive charge.
At high pH (e.g., > 10), the carboxyl group is deprotonated (-COO⁻) and the amine group is neutral (-NH₂), resulting in a net negative charge.
At its isoelectric point, it exists as a zwitterion with no net charge.
By carefully selecting the pH of the BGE, the ionization state, and thus the electrophoretic mobility of this compound, can be controlled to achieve separation from other matrix components. researchgate.net Detection is often accomplished using UV-visible absorbance, either directly if the molecule possesses a suitable chromophore or indirectly by adding a UV-absorbing compound to the BGE. libretexts.orghoriba.com For enhanced sensitivity and selectivity, CE can be coupled to a mass spectrometer (CE-MS).
Microfluidic and Lab-on-a-Chip Systems for High-Throughput Analysis
Microfluidic and lab-on-a-chip (LOC) technologies represent the miniaturization of analytical processes onto a single chip, enabling the integration of sample preparation, separation, and detection. routledge.comresearchgate.net These systems offer significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput and portable analysis. chromatographyonline.comrsc.org
A microfluidic device for the analysis of this compound could integrate several operational units. mdpi.com For instance, a chip could contain microchannels for performing an extraction, followed by an electrophoretic separation channel and an integrated detection zone. researchgate.netchromatographyonline.com The precise control of fluid flow at the microscale allows for highly efficient separations and reactions. routledge.com Coupling these chips to mass spectrometry provides a powerful platform for rapid and sensitive analysis in research settings where sample volume is limited or a high number of samples must be processed. chromatographyonline.com
Considerations for Sample Preparation and Matrix Effects in Biological Samples
The analysis of this compound in biological samples (e.g., plasma, urine, tissue homogenates) is complicated by the presence of a vast excess of endogenous compounds like proteins, salts, and phospholipids. chromatographyonline.comnih.gov These substances can interfere with analysis, causing what are known as matrix effects, which can suppress or enhance the analyte signal in the MS source, leading to inaccurate quantification. chromatographyonline.commdpi.com
Therefore, a robust sample preparation procedure is critical to remove these interferences and isolate the analyte. researchgate.net Common techniques include:
Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate the majority of proteins. youtube.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether). nih.govchromatographyonline.com By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to favor its extraction into the organic layer, leaving many polar interferences behind. chromatographyonline.com
Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a cartridge containing a solid sorbent. researchgate.net The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, ion-exchange or mixed-mode SPE cartridges could be used to leverage its acidic and basic functional groups for highly specific purification.
The assessment of matrix effects is a mandatory part of method validation, often evaluated by comparing the analyte response in an extracted blank matrix spiked post-extraction to the response in a pure solvent. youtube.comchromatographyonline.com
Prospective Applications and Future Research Trajectories of N 2 Fluorobenzyl Alanine in Chemical Biology
Development of N-(2-fluorobenzyl)alanine as Molecular Probes for Target Identification
The development of molecular probes is a crucial aspect of chemical biology, enabling the identification and characterization of protein targets. Small molecules, when appropriately modified, can serve as probes to isolate and identify their binding partners within a complex biological system. This process, known as target identification, is fundamental to understanding the mode of action of bioactive compounds and is a critical step in drug discovery.
One common strategy for creating such probes involves the conjugation of a small molecule to an affinity tag, like biotin (B1667282), or immobilizing it on a resin. This modified molecule can then be incubated with cell lysates, allowing it to bind to its target proteins. Subsequently, the protein-probe complexes can be purified and the identity of the target protein determined through techniques like mass spectrometry nih.gov.
Another powerful technique is photoaffinity labeling, where a photo-reactive group is incorporated into the small molecule probe. Upon photoactivation, the probe forms a covalent bond with its target, enabling its identification nih.gov. The strategic placement of functional handles and photoaffinity linkers is critical to the success of these methods.
In the context of this compound, its structure presents opportunities for modification to create molecular probes. The alanine (B10760859) scaffold provides a versatile platform for the attachment of various tags or reactive groups without significantly altering the core structure that may be responsible for its biological activity. The fluorobenzyl group can also be a site for modification, although care must be taken to preserve the interactions it may form with a target protein.
The development of this compound-based probes could follow established methodologies. For instance, a biotin tag could be appended to the alanine's carboxyl group or amino group through a suitable linker. Alternatively, a photo-reactive group like a diazirine or an aryl azide (B81097) could be incorporated into the benzyl (B1604629) ring. These probes could then be utilized in pull-down assays or photoaffinity labeling experiments to identify the cellular targets of this compound. The insights gained from such studies would be invaluable in elucidating its mechanism of action and potential therapeutic applications.
This compound as a Tool for Proteome-Wide Studies and Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy for studying enzyme function directly within native biological systems on a global scale. researchgate.net This technique utilizes active site-directed chemical probes to map the functional state of enzymes in complex proteomes. nih.gov ABPP can be adapted for inhibitor discovery in a competitive manner, allowing for the simultaneous determination of the potency and selectivity of enzyme inhibitors. nih.govresearchgate.net
The core of ABPP lies in the design of chemical probes that typically consist of three components: a reactive group (or "warhead") that covalently binds to a specific amino acid residue in the active site of an enzyme, a reporter tag (such as a fluorophore or biotin) for detection and isolation, and a linker connecting the two. researchgate.net By competing with these probes, potential inhibitors can be identified and their selectivity across the proteome can be assessed.
This compound, with its amino acid scaffold, could be developed into a tool for proteome-wide studies and ABPP. By incorporating a suitable reactive group, it could be transformed into a probe capable of covalently modifying a class of enzymes. For instance, the addition of an electrophilic "warhead" could allow it to target nucleophilic residues like serine, cysteine, or lysine (B10760008) in enzyme active sites.
One of the strengths of ABPP is its ability to identify "ligandable hotspots" across the proteome, even on proteins previously considered "undruggable". nih.govresearchgate.net An this compound-based probe could potentially uncover novel binding sites and off-targets of drugs, contributing to a better understanding of their mechanisms and potential side effects. mdpi.com
The development of such a probe would involve synthetic chemistry to append a reactive group and a reporter tag to the this compound core. Subsequent proteomic experiments using techniques like isotopic tandem orthogonal proteolysis-enabled ABPP (isoTOP-ABPP) could then be employed to quantify the reactivity of the probe with thousands of proteins in parallel. researchgate.net This would provide a global view of the potential targets of this compound and pave the way for the development of more selective and potent inhibitors.
Design of this compound-Based Inhibitors for Emerging Targets (Conceptual, not therapeutic claims)
The principles of rational drug design can be applied to develop inhibitors based on the this compound scaffold for various emerging biological targets. This process often involves understanding the three-dimensional structure of the target protein and designing molecules that can bind to it with high affinity and selectivity.
Key strategies in rational inhibitor design include:
Structure-Based Design : Utilizing the crystal structure of a target protein to design or optimize inhibitors. This approach allows for the visualization of the binding pocket and the design of molecules that can form favorable interactions with specific amino acid residues.
Fragment-Based Design : Screening libraries of small chemical fragments to identify those that bind to the target. These fragments can then be grown or linked together to create more potent inhibitors.
De Novo Design : Using computational algorithms to design novel molecules that are predicted to bind to the target's active site. openmedicinalchemistryjournal.comnih.gov
The this compound structure offers a versatile starting point for inhibitor design. The alanine core provides a central scaffold that can be modified, while the fluorobenzyl group can be tailored to fit into specific hydrophobic pockets of a target protein. The fluorine atom can also participate in specific interactions, such as hydrogen bonding or halogen bonding, which can enhance binding affinity.
For example, in the context of designing inhibitors for enzymes like cyclooxygenase-2 (COX-2), which has a known selectivity pocket, the fluorobenzyl group could be positioned to interact with this pocket, potentially leading to selective inhibition. acs.org Similarly, for targets like heat shock protein 90 (Hsp90), where a hydrophobic pocket is crucial for inhibitor binding, the fluorobenzyl moiety could be optimized to maximize interactions within this pocket. nih.gov
The design process would typically involve computational modeling to predict the binding of this compound derivatives to the target protein. This would be followed by the chemical synthesis of the most promising candidates and their subsequent evaluation in biochemical and cell-based assays to determine their inhibitory activity.
Table 1: Conceptual Inhibitor Design Based on this compound
| Target Class | Design Strategy | Potential Modifications to this compound |
| Kinases | Targeting the ATP-binding site | Addition of a hinge-binding motif to the alanine backbone |
| Proteases | Mimicking the substrate | Modification of the carboxyl group to a reactive warhead |
| Protein-Protein Interactions | Disrupting the interface | Extension of the fluorobenzyl group to occupy a key hydrophobic pocket |
Integration of this compound into Peptidomimetic and Macrocyclic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. Macrocycles are large ring structures that often exhibit high affinity and selectivity for their targets. The integration of this compound into these scaffolds can lead to the development of novel bioactive molecules.
A diversity-oriented synthesis (DOS) strategy can be employed to create libraries of macrocyclic peptidomimetics with high structural diversity. nih.gov This approach involves the combinatorial assembly of various building blocks to generate a wide range of molecular scaffolds. This compound could serve as a key building block in such a strategy, introducing a unique fluorinated aromatic side chain into the macrocyclic structure.
The synthesis of these complex molecules often involves multiple steps, including coupling reactions to form linear peptide precursors, followed by intramolecular cyclization to form the macrocyclic ring. nih.gov The fluorobenzyl group of this compound could play a role in directing the conformation of the macrocycle, influencing its shape and binding properties.
The resulting libraries of this compound-containing macrocycles could then be screened against a variety of biological targets to identify new lead compounds for drug discovery. The structural diversity of the library would increase the chances of finding molecules with novel mechanisms of action.
Table 2: Potential Advantages of Incorporating this compound into Peptidomimetic and Macrocyclic Scaffolds
| Feature | Advantage |
| Increased Structural Diversity | Access to novel chemical space and potentially new biological activities. |
| Improved Pharmacokinetic Properties | Enhanced stability against enzymatic degradation and improved cell permeability. |
| Conformational Constraint | Pre-organization of the molecule for binding to a target, leading to higher affinity. |
| Unique Side Chain | The fluorobenzyl group can participate in specific interactions with the target. |
Role of this compound in the Development of New Chemical Reactions and Methodologies
The unique structure of this compound can also be leveraged in the development of new synthetic reactions and methodologies, particularly for the synthesis of nitrogen-containing compounds. nih.gov The presence of the fluorine atom and the amino acid scaffold can influence the reactivity of the molecule and enable novel chemical transformations.
For instance, the fluorine atom can act as a directing group in C-H activation reactions, allowing for the selective functionalization of the aromatic ring. This could lead to the development of new methods for creating complex substituted phenylalanine derivatives.
The amino acid portion of the molecule can also be utilized in various synthetic transformations. For example, it can be incorporated into peptide synthesis or used as a chiral auxiliary to control the stereochemistry of a reaction. The development of new reactions involving this compound could have broad applications in medicinal chemistry and materials science.
Furthermore, the synthesis of this compound itself can drive the development of new synthetic methods. While various methods for the synthesis of β-alanine and other amino acids are known, the efficient and stereoselective synthesis of this specific fluorinated derivative may require the development of novel catalytic or enzymatic approaches. nih.gov
Leveraging this compound in Computational Drug Discovery and Rational Design Frameworks
Computational methods are integral to modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries and the rational design of new drug candidates. nih.gov this compound can be effectively utilized within these computational frameworks.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. openmedicinalchemistryjournal.comnih.gov this compound and its derivatives can be docked into the active sites of various targets to predict their binding affinity and mode of interaction. This information can guide the design of more potent and selective inhibitors.
Virtual Screening : Large databases of virtual compounds can be screened against a target protein to identify potential hits. nih.gov this compound can serve as a starting point for the creation of a virtual library of derivatives, which can then be screened computationally.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of a protein-ligand complex over time. pitt.edu These simulations can be used to study the conformational changes that occur upon binding of this compound and to assess the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By synthesizing and testing a series of this compound derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.
The use of these computational tools can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of their mechanism of action at the molecular level. nih.gov
Table 3: Computational Tools in the Study of this compound
| Computational Tool | Application |
| Molecular Docking | Predict binding mode and affinity |
| Virtual Screening | Identify potential hits from large libraries |
| Molecular Dynamics | Study protein-ligand dynamics and stability |
| QSAR | Predict activity of new derivatives |
Q & A
Q. Critical factors :
- Temperature : Higher temperatures (>60°C) may lead to racemization of the alanine moiety.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to avoid hydrolysis.
- Purification : Reverse-phase HPLC or ion-exchange chromatography is recommended for isolating enantiomerically pure forms .
Table 1 : Comparison of synthetic routes
| Method | Yield (%) | Purity (%) | Racemization Risk |
|---|---|---|---|
| Reductive amination | 60–75 | ≥95 | Moderate |
| Nucleophilic substitution | 70–85 | ≥98 | Low |
Basic: How is the purity and enantiomeric excess of this compound characterized?
Answer:
- Purity : Assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Purity >98% is typical for research-grade material .
- Enantiomeric excess (ee) : Determined by chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. For example, L-enantiomers show a distinct peak at 210–220 nm in CD spectra .
- Structural confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) and high-resolution mass spectrometry (HRMS) validate molecular integrity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) often arise from:
Enantiomeric differences : D- and L-forms may exhibit divergent binding affinities. For example, L-N-(2-fluorobenzyl)alanine shows stronger MAO-B inhibition than the D-form .
Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter protein-ligand interactions. Standardize assays using phosphate buffer (pH 7.4) with ≤1% DMSO .
Metabolic stability : Fluorinated compounds may undergo defluorination in vivo, as seen in similar derivatives . Use LC-MS/MS to monitor metabolite formation.
Q. Recommended approach :
- Perform dose-response curves (IC₅₀) across multiple assays (e.g., fluorometric vs. radiometric).
- Validate findings with orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics .
Advanced: What computational strategies are effective for predicting the binding modes of this compound to target proteins?
Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., MAO-B PDB: 2V5Z). The fluorobenzyl group often occupies hydrophobic pockets, while the carboxylate interacts with polar residues .
MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
QSAR models : Train models using descriptors like logP, molar refractivity, and H-bond donors to predict activity across derivatives .
Case study : Docking of this compound into MAO-B revealed a binding energy of −8.2 kcal/mol, consistent with experimental IC₅₀ values of 1.2 µM .
Advanced: What are the challenges in crystallizing this compound for structural studies, and how can they be mitigated?
Answer:
Challenges :
Q. Successful protocol :
Dissolve 10 mg in 1 mL hot ethanol.
Slowly diffuse diethyl ether into the solution at 4°C.
Obtain needle-shaped crystals suitable for X-ray diffraction (reported in Acta Cryst. E ).
Q. Key parameters :
- Temperature : 20–25°C for nucleation.
- Humidity : Control via sealed chambers to prevent solvent evaporation.
Basic: What stability considerations are critical for storing this compound in laboratory settings?
Q. Answer :
- Light sensitivity : The fluorobenzyl group is prone to photodegradation. Store in amber vials at −20°C .
- Moisture : Hydrolysis of the amide bond can occur in aqueous solutions. Lyophilize and store under argon .
- pH stability : Stable in pH 4–7; degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 9) .
Table 2 : Stability under varying conditions
| Condition | Degradation (%) after 30 days |
|---|---|
| −20°C, dry | <5 |
| 25°C, 60% humidity | 25–30 |
| pH 9 buffer | >90 |
Advanced: How does the introduction of a 2-fluorobenzyl group alter the pharmacokinetic properties of alanine derivatives?
Answer :
The 2-fluorobenzyl moiety:
Lipophilicity : Increases logP by ~1.5 units, enhancing blood-brain barrier permeability (critical for CNS targets) .
Metabolic resistance : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t₁/₂ = 4.7 h vs. 1.2 h for non-fluorinated analogs) .
Protein binding : Plasma protein binding increases to ~85% due to hydrophobic interactions, requiring dose adjustments in vivo .
Q. Experimental validation :
- Conduct hepatic microsome assays (human/rat) with LC-MS quantification.
- Use Caco-2 cell monolayers to assess permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
